molecular formula C36H28ClN6Ru+ B13131957 Dichloridebis(1,10-phenanthroline)(4,4'-dimethyl-2,2'-bipyridine)ruthenium(II)

Dichloridebis(1,10-phenanthroline)(4,4'-dimethyl-2,2'-bipyridine)ruthenium(II)

Cat. No.: B13131957
M. Wt: 681.2 g/mol
InChI Key: VNCOYBRWIAMCLR-UHFFFAOYSA-M
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Description

Dichloridebis(1,10-phenanthroline)(4,4’-dimethyl-2,2’-bipyridine)ruthenium(II) is a coordination complex that features ruthenium(II) as the central metal ion, coordinated with two 1,10-phenanthroline ligands and one 4,4’-dimethyl-2,2’-bipyridine ligand. This compound is known for its interesting photophysical and electrochemical properties, making it a subject of extensive research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloridebis(1,10-phenanthroline)(4,4’-dimethyl-2,2’-bipyridine)ruthenium(II) typically involves the reaction of ruthenium(III) chloride with 1,10-phenanthroline and 4,4’-dimethyl-2,2’-bipyridine ligands in an appropriate solvent such as ethanol or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the ruthenium center .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dichloridebis(1,10-phenanthroline)(4,4’-dimethyl-2,2’-bipyridine)ruthenium(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dichloridebis(1,10-phenanthroline)(4,4’-dimethyl-2,2’-bipyridine)ruthenium(II) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Dichloridebis(1,10-phenanthroline)(4,4’-dimethyl-2,2’-bipyridine)ruthenium(II) exerts its effects involves the interaction of its metal-to-ligand charge transfer (MLCT) excited states with molecular targets. Upon light activation, the compound can generate reactive oxygen species, leading to oxidative damage in biological systems. In DNA interactions, the compound intercalates between base pairs, disrupting the DNA structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichloridebis(1,10-phenanthroline)(4,4’-dimethyl-2,2’-bipyridine)ruthenium(II) is unique due to the combination of its ligands, which impart distinct photophysical and electrochemical properties. The presence of both 1,10-phenanthroline and 4,4’-dimethyl-2,2’-bipyridine ligands allows for fine-tuning of its electronic and structural characteristics, making it a versatile compound for various applications .

Properties

Molecular Formula

C36H28ClN6Ru+

Molecular Weight

681.2 g/mol

IUPAC Name

4-methyl-2-(4-methylpyridin-2-yl)pyridine;1,10-phenanthroline;ruthenium(2+);chloride

InChI

InChI=1S/2C12H8N2.C12H12N2.ClH.Ru/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;;/h2*1-8H;3-8H,1-2H3;1H;/q;;;;+2/p-1

InChI Key

VNCOYBRWIAMCLR-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)C.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Ru+2]

Origin of Product

United States

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